Antiproliferative agent-35

Descripción

The exact mass of the compound 6,7-Dihydroxy-4-(trifluoromethyl)coumarin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

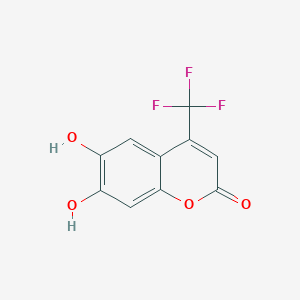

6,7-dihydroxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O4/c11-10(12,13)5-2-9(16)17-8-3-7(15)6(14)1-4(5)8/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMVLEVZUIZPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=O)OC2=CC(=C1O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419821 | |

| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82747-36-2 | |

| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Troubleshooting & Optimization

Improving Antiproliferative agent-35 solubility in aqueous media

Technical Support Center: Antiproliferative Agent-35 (AP-35)

Welcome to the technical support center for this compound (AP-35). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of AP-35.

Frequently Asked Questions (FAQs)

Q1: What are the baseline solubility characteristics of AP-35?

A1: AP-35 is a hydrophobic molecule with inherently low solubility in aqueous media. Initial screening has shown that its solubility is pH-dependent, with slightly improved solubility in acidic conditions, though it remains poor overall. For many new chemical entities, low aqueous solubility is a primary challenge in drug development.[1][2] The baseline solubility in common laboratory buffers at room temperature is summarized below.

Table 1: Baseline Aqueous Solubility of AP-35

| Solvent/Buffer (pH) | Solubility (µg/mL) | Molar Equivalent (µM) |

| Deionized Water | < 1.0 | < 2.2 |

| PBS (pH 7.4) | ~1.2 | ~2.7 |

| Acetate Buffer (pH 5.0) | ~2.5 | ~5.6 |

| Tris Buffer (pH 8.0) | ~1.1 | ~2.4 |

Data presented are hypothetical averages for AP-35, a model hydrophobic compound.

Q2: My AP-35, dissolved in DMSO, precipitates immediately when added to my cell culture media. What is happening and how can I fix it?

A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.[3] The DMSO is miscible with the media, but the AP-35 is not, causing it to precipitate.

To resolve this, you can follow the troubleshooting workflow below. The key is to avoid rapid solvent exchange and ensure the final concentration of AP-35 does not exceed its solubility limit in the final medium.[3]

Q3: What are the recommended strategies for systematically improving the aqueous solubility of AP-35 for in vitro and preclinical studies?

A3: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like AP-35.[4][5] The most common and effective initial approaches include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[6][]

-

pH Adjustment: For ionizable drugs, modifying the pH of the solution can significantly increase solubility by converting the compound into its more soluble ionized (salt) form.[1][4][][8]

-

Co-solvents: Adding a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[9] Common co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).[10]

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drug molecules, thereby increasing their apparent water solubility.[6][11][12][13][14]

The table below provides a hypothetical comparison of these methods for AP-35.

Table 2: Comparison of Solubility Enhancement Strategies for AP-35

| Strategy | Vehicle/Excipient | Achieved Solubility (µg/mL) | Fold Increase (vs. PBS) | Comments |

| pH Adjustment | 50 mM Glycine Buffer (pH 3.0) | 15 | 12.5x | Potential for precipitation upon neutralization. |

| Co-solvent | 20% Ethanol in Water | 55 | 45.8x | May require toxicity evaluation for in vivo use. |

| Co-solvent | 40% PEG 400 in Water | 120 | 100x | Generally well-tolerated vehicle. |

| Complexation | 5% (w/v) HP-β-CD in Water | 250 | 208x | Effective; suitable for various administration routes.[6] |

Data are for illustrative purposes. HP-β-CD: Hydroxypropyl-β-cyclodextrin.

Q4: How do I perform a kinetic solubility assay to screen for the best formulation conditions for AP-35?

A4: A kinetic solubility assay is a high-throughput method used in early drug discovery to determine the apparent solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.[15][16][17][18] This differs from thermodynamic solubility, which is the true equilibrium solubility of a solid compound.[16][17] Below is a detailed protocol and a workflow diagram.

Experimental Protocol: Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of AP-35 in 100% DMSO.[19]

-

Preparation of Aqueous Buffers: Prepare the desired aqueous test buffers (e.g., PBS pH 7.4, PBS with 20% PEG 400, PBS with 5% HP-β-CD).

-

Compound Addition: Using a liquid handler or manual pipette, add 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 98 µL of the appropriate aqueous buffer to each well. This results in a final AP-35 concentration of 200 µM and a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake it for 2 hours at a constant temperature (e.g., 25°C).[16][19]

-

Separation: After incubation, filter the solution through a solubility filter plate (e.g., 0.45 µm) to separate any precipitated (undissolved) compound from the soluble fraction.[17]

-

Quantification: Analyze the concentration of AP-35 in the filtrate using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy, against a standard curve prepared in the corresponding buffer.[16]

-

Data Analysis: The measured concentration is the kinetic solubility of AP-35 under the tested conditions.[19]

References

- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. ijmsdr.org [ijmsdr.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 10. Cosolvent - Wikipedia [en.wikipedia.org]

- 11. touroscholar.touro.edu [touroscholar.touro.edu]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]

- 14. scispace.com [scispace.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. enamine.net [enamine.net]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.